2-(furan-2-yl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole
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Overview
Description
2-(furan-2-yl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a furan ring and two phenoxyphenyl groups attached to an imidazole core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 4,5-diphenoxybenzene-1,2-diamine under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol, followed by cyclization to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(furan-2-yl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. For instance, as a protein tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing phosphorylation of tyrosine residues on target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl(phenyl)methanone derivatives: These compounds also feature a furan ring and have been studied for their biological activities.
Phenoxy acetamide derivatives: Known for their diverse pharmacological activities, including anti-inflammatory and antimicrobial properties.
Uniqueness
2-(furan-2-yl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole stands out due to its dual phenoxyphenyl groups, which enhance its chemical reactivity and potential biological activities. Its unique structure allows for a broader range of chemical modifications and applications compared to similar compounds.
Properties
IUPAC Name |
2-(furan-2-yl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22N2O3/c1-3-8-24(9-4-1)35-26-17-13-22(14-18-26)29-30(33-31(32-29)28-12-7-21-34-28)23-15-19-27(20-16-23)36-25-10-5-2-6-11-25/h1-21H,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCLNVQWIODJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=CO4)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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